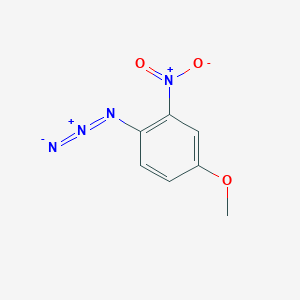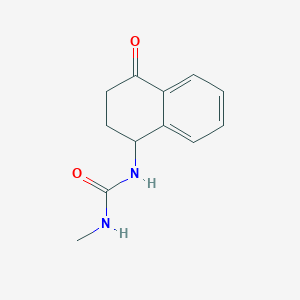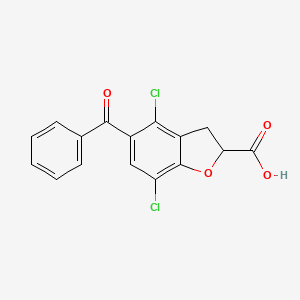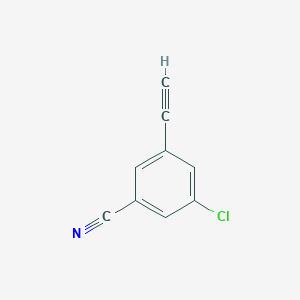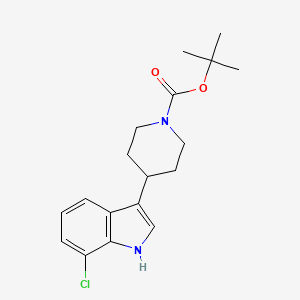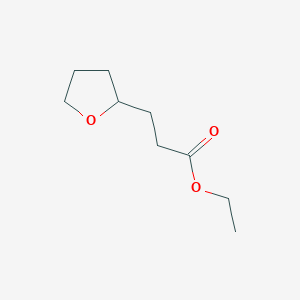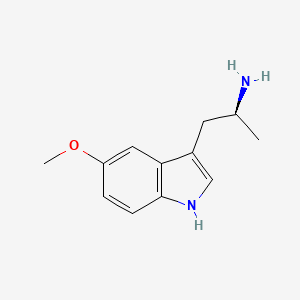
(S)-1-(5-methoxy-1H-indol-3-yl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(5-methoxy-1H-indol-3-yl)propan-2-amine is a compound belonging to the class of indole derivatives Indole derivatives are significant in various fields due to their diverse biological activities and applications
Métodos De Preparación
The synthesis of (S)-1-(5-methoxy-1H-indol-3-yl)propan-2-amine involves several steps. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions typically involve refluxing in methanol with methanesulfonic acid as the catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
(S)-1-(5-methoxy-1H-indol-3-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the ethanamine side chain, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
(S)-1-(5-methoxy-1H-indol-3-yl)propan-2-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (S)-1-(5-methoxy-1H-indol-3-yl)propan-2-amine involves its interaction with various molecular targets and pathways. Indole derivatives are known to modulate neurotransmitter systems, including serotonin and dopamine receptors . They may also interact with enzymes and proteins involved in cell signaling pathways, leading to their diverse biological effects .
Comparación Con Compuestos Similares
(S)-1-(5-methoxy-1H-indol-3-yl)propan-2-amine can be compared with other similar compounds, such as:
1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-: This compound has a similar indole structure but with different substituents on the ethanamine side chain.
5-Methoxy-N,N-diisopropyltryptamine: Another indole derivative with different substituents, known for its psychoactive properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other indole derivatives.
Propiedades
Número CAS |
86138-19-4 |
|---|---|
Fórmula molecular |
C12H16N2O |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
(2S)-1-(5-methoxy-1H-indol-3-yl)propan-2-amine |
InChI |
InChI=1S/C12H16N2O/c1-8(13)5-9-7-14-12-4-3-10(15-2)6-11(9)12/h3-4,6-8,14H,5,13H2,1-2H3/t8-/m0/s1 |
Clave InChI |
OGNJZVNNKBZFRM-QMMMGPOBSA-N |
SMILES isomérico |
C[C@@H](CC1=CNC2=C1C=C(C=C2)OC)N |
SMILES canónico |
CC(CC1=CNC2=C1C=C(C=C2)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl N-[3-methyl-1-oxo-1-(pyridin-3-ylmethylamino)pentan-2-yl]carbamate](/img/structure/B8562982.png)

